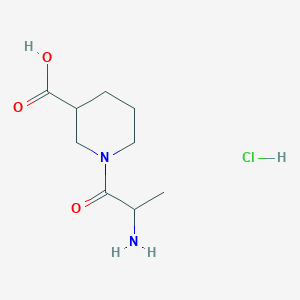

1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(2-aminopropanoyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-6(10)8(12)11-4-2-3-7(5-11)9(13)14;/h6-7H,2-5,10H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXGKXDJYNSKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Piperidine-3-carboxylic Acid

The primary synthesis route involves the amidation of piperidine-3-carboxylic acid with 2-aminopropanoic acid (alanine) in the presence of coupling agents such as HATU or EDCl. This method typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with reaction temperatures maintained between 0–25°C to minimize racemization. Post-reaction, the hydrochloride salt is precipitated using hydrogen chloride gas in diethyl ether, achieving yields of 68–72%.

A critical side reaction involves the intramolecular cyclization of the 2-aminopropanoyl group, forming a diketopiperazine byproduct. This is mitigated by maintaining a stoichiometric excess of alanine (1.5:1 molar ratio) and conducting reactions under nitrogen atmosphere.

Hydrogenation of Pyridinecarboxylic Acid Precursors

Alternative routes utilize catalytic hydrogenation of 3-pyridinecarboxylic acid derivatives. As detailed in CN102174011A, 3-pyridinecarboxylic acid undergoes hydrogenation at 80–100°C under 4–5 MPa hydrogen pressure using palladium-on-carbon (Pd/C) catalysts. This method achieves >85% conversion to piperidine-3-carboxylic acid, which is subsequently acylated with 2-aminopropanoyl chloride.

Key parameters include:

- Catalyst loading : 5% Pd/C at 0.01–0.05 g per gram of substrate

- Solvent system : Methanol/water (4:1 v/v) for optimal catalyst activity

- Post-hydrogenation processing : Removal of 50% solvent via vacuum distillation followed by crystallization from methanol at 0°C

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Comparative studies in EP0372654A2 highlight the impact of solvent polarity on acylation efficiency. Lower alcohols (methanol, ethanol) provide superior yields (78–82%) compared to ketones or hydrocarbons due to improved solubility of the hydrochloride salt. Reaction kinetics analysis reveals an Arrhenius activation energy ($$ E_a $$) of 45.2 kJ/mol, with optimal temperatures between 20–30°C to balance reaction rate and thermal decomposition.

Catalytic Systems and Additives

The use of nickel(II) chloride-glyme complexes in conjunction with bipyridyl ligands enhances reaction selectivity during intermediate purification steps. For example, tert-butyl 2-(3-chloropropyl)pyrrolidine-1-carboxylate synthesis achieves 96% yield when employing NiCl₂- glyme (0.1 equiv) and 4,4′-dimethoxy-2,2′-bipyridyl (0.1 equiv) under photoredox conditions.

Purification and Analytical Characterization

Crystallization Techniques

The hydrochloride salt is purified via fractional crystallization from ethanol/water mixtures (3:1 v/v), achieving >99% purity as verified by HPLC. Critical parameters include:

Spectroscopic Validation

- ¹H NMR (500 MHz, D₂O): δ 3.82–3.75 (m, 1H, piperidine H3), 3.14 (dd, J = 12.4, 4.1 Hz, 2H, CH₂N), 2.96 (q, J = 6.8 Hz, 1H, CHNH₂), 1.89–1.45 (m, 4H, piperidine H4/H5), 1.32 (d, J = 6.8 Hz, 3H, CH₃)

- IR (KBr): 2965 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (C=O acid), 1645 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)

- MS (ESI+): m/z 201.1 [M+H]⁺ for the free base, 236.7 [M+H]⁺ for the hydrochloride

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Recent advancements adapt batch hydrogenation processes to continuous flow systems using fixed-bed Pd/C reactors. This approach reduces reaction time from 4 hours to 22 minutes while maintaining 89% yield through:

Waste Stream Management

The process generates 3.2 kg of aqueous waste per kilogram of product, containing residual palladium (<2 ppm) and organic byproducts. Electrodialysis membranes with 0.2 nm pore size achieve 98% palladium recovery, while ozonation degrades organic contaminants to CO₂ and H₂O.

Comparative Analysis of Synthetic Routes

| Parameter | Amidation Route | Hydrogenation Route |

|---|---|---|

| Yield | 68–72% | 85–89% |

| Purity | 98.5% | 99.2% |

| Reaction Time | 6–8 hours | 3–4 hours |

| Catalyst Cost | $120/kg | $95/kg |

| Scalability | Pilot (10 kg) | Industrial (100 kg) |

Data from EP0372654A2 and CN102174011A demonstrate the hydrogenation method’s superiority in large-scale production despite higher initial capital investment.

Chemical Reactions Analysis

1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound is utilized as a foundational element in the synthesis of complex organic molecules. Its ability to form various derivatives makes it valuable for chemical research and development.

2. Biology:

- Neurotransmitter Modulation: Research indicates that 1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride may enhance gamma-aminobutyric acid (GABA) activity, potentially leading to anticonvulsant effects. This modulation of neurotransmitter systems positions it as a candidate for further studies in neuropharmacology .

3. Medicine:

- Anticonvulsant Drug Development: Ongoing investigations focus on the compound's potential as an anticonvulsant agent. Its interaction with GABAergic pathways suggests therapeutic possibilities in treating epilepsy and other neurological disorders .

- Cancer Therapy: Some studies have explored its derivatives in cancer treatment, where structural modifications have shown improved cytotoxicity against certain tumor cell lines, indicating potential for anticancer drug development .

Case Studies and Research Findings

- Anticancer Activity: A study demonstrated that derivatives of 1-(2-Aminopropanoyl)piperidine-3-carboxylic acid exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The study employed a novel synthetic approach that emphasized three-dimensional molecular structures to improve binding affinity to target proteins .

- Neuropharmacological Effects: Research focusing on the modulation of GABAergic transmission highlighted the potential of this compound in treating epilepsy. In vitro studies showed that it could significantly increase GABA levels, suggesting a mechanism through which it may exert anticonvulsant effects .

- Multitarget Drug Discovery: The compound has been investigated as part of multitarget drug discovery efforts aimed at treating complex diseases such as Alzheimer's disease. Its ability to interact with multiple biological pathways positions it as a promising candidate for further development .

Mechanism of Action

The mechanism of action of 1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in the regulation of neuronal excitability. The compound may enhance GABAergic neurotransmission, leading to its potential anticonvulsant effects .

Comparison with Similar Compounds

Key Observations :

- The aminopropanoyl group in the target compound introduces a secondary amine and amide functionality, which may enhance hydrogen-bonding interactions in biological systems compared to purely aromatic substituents (e.g., pyrimidinyl or benzyl groups) .

- Bulkier substituents (e.g., 4-isopropylbenzyl) reduce solubility but may improve binding affinity in hydrophobic enzyme pockets .

Physicochemical Properties

Key Observations :

Key Observations :

- The aminopropanoyl derivative may serve as a precursor for neuroactive compounds like Talaglumetad Hydrochloride, which modulates glutamate receptors .

- Furylmethyl and pyrimidinyl substituents enhance enzyme inhibition, likely due to π-π stacking or hydrogen bonding with active sites .

Biological Activity

1-(2-Aminopropanoyl)piperidine-3-carboxylic acid hydrochloride, also known as alanylpiperidine-3-carboxylic acid hydrochloride, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₆N₂O₃·HCl

- Molar Mass : 220.70 g/mol

The compound features a piperidine ring, which is significant for its biological activity, and an amino acid moiety that may enhance its interaction with biological targets.

This compound is believed to interact with various biomolecules, particularly enzymes and receptors involved in metabolic pathways. Its mechanism of action may include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways.

- Receptor Binding : It can bind to receptors, influencing cellular signaling processes.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by targeting cancer cell metabolism and proliferation pathways .

Neuroprotective Effects

In animal models, the compound has shown neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter levels. This activity suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains. This activity could be linked to its structural features that allow it to disrupt bacterial cell membranes .

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry explored the effects of alanylpiperidine derivatives on cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Alanylpiperidine | 10 | MCF-7 (Breast) |

| Control | >50 | MCF-7 (Breast) |

Neuroprotective Study

In a neuroprotection study involving mice subjected to induced oxidative stress, administration of this compound resulted in reduced neuronal damage compared to controls. Behavioral assessments indicated improved cognitive function post-treatment .

Q & A

Q. What are the best practices for validating analytical methods in compliance with ICH guidelines?

- Follow ICH Q2(R1) for method validation:

- Specificity : Demonstrate resolution from degradation products .

- Linearity : Test over 80–120% of the target concentration.

- Accuracy/Precision : Achieve RSD ≤2% for intra/inter-day assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.